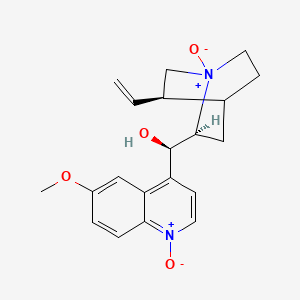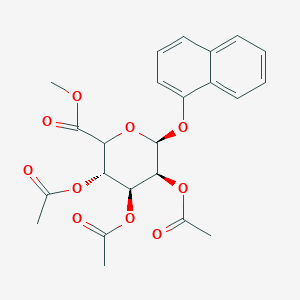
Biotinyl Cystamine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biotinyl Cystamine Hydrochloride, also known as BCH, is a synthetic compound used in laboratory experiments and scientific research. It is a derivative of cystamine, a naturally occurring amino acid, and biotin, a vitamin B7 derivative. BCH has a wide range of applications in scientific research, including biochemical and physiological research.
Aplicaciones Científicas De Investigación
Neurodegenerative and Neuropsychiatric Diseases
Biotinyl Cystamine Hydrochloride, being a form of cysteamine, has shown potential in the treatment of neurodegenerative and neuropsychiatric diseases such as Alzheimer’s disease (AD), Huntington’s disease (HD), Parkinson’s disease (PD), and Schizophrenia . These diseases are characterized by elevated oxidative and nitrosative stress, which play a central role in pathogenesis . Biotinyl Cystamine Hydrochloride mitigates oxidative stress and inflammation and upregulates neuroprotective pathways involving brain-derived neurotrophic factor (BDNF) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling .
Radioprotection
Cysteamine, from which Biotinyl Cystamine Hydrochloride is derived, exerts radioprotective effects and is more effective than cysteine alone . It has been used to reduce mortality in irradiated Drosophila and mice .
Treatment of Cystinosis
Cysteamine has been utilized for the treatment of cystinosis, a lysosomal disorder . Biotinyl Cystamine Hydrochloride, being a form of cysteamine, could potentially be used in this application.
Biological Processes Investigation
Biotinyl Cystamine Hydrochloride is a compact compound specifically designed for scientific research purposes and has proven to be an invaluable asset in the investigation of various biological processes .
Drug Delivery
The use of encapsulation systems is a good methodology to overcome the undesirable properties of cysteamine and improve the pharmacokinetic behavior of Biotinyl Cystamine Hydrochloride . The conjugation of Biotinyl Cystamine Hydrochloride to the surface of nanoparticles is generally proposed to improve the intra-oral delivery of cyclodextrin-drug inclusion complexes .
Colorimetric Detection of Compounds
Biotinyl Cystamine Hydrochloride can be used to enhance the colorimetric detection of compounds by a gold nanoparticle aggregation method .
Mecanismo De Acción
Target of Action
Biotinyl Cystamine Hydrochloride, also known as BC, is a new form of cysteamine . Cysteamine is a cystine depleting agent used to treat the effects of cystinosis . Cystinosis is a rare disease caused by mutations in the CTNS gene that encodes for cystinosin, a protein responsible for transporting cystine out of the cell lysosome . Therefore, the primary target of BC is the cystinosin protein.
Mode of Action
BC interacts with its target, cystinosin, to deplete cystine, thereby mitigating the effects of cystinosis . Cystamine, the oxidized form of cysteamine, is first converted to cysteamine in the reducing atmosphere of cells . Treating cells with cystamine elicits an increase of cysteine in 3 hours .
Biochemical Pathways
BC affects several biochemical pathways. It mitigates oxidative stress and inflammation and upregulates neuroprotective pathways involving brain-derived neurotrophic factor (BDNF) and Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling .
Pharmacokinetics
Cysteamine can traverse the blood-brain barrier, a desirable characteristic of drugs targeting neurodegeneration . This suggests that BC may also have similar pharmacokinetic properties.
Result of Action
The result of BC’s action is the depletion of cystine, which helps to mitigate the effects of cystinosis . This can lead to a reduction in the accumulation of cystine throughout the body, especially the eyes and kidneys .
Action Environment
The action of BC is likely influenced by various environmental factors. For instance, the reducing atmosphere of cells is necessary for the conversion of cystamine to cysteamine . .
Propiedades
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(2-aminoethyldisulfanyl)ethyl]pentanamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N4O2S3.ClH/c15-5-7-22-23-8-6-16-12(19)4-2-1-3-11-13-10(9-21-11)17-14(20)18-13;/h10-11,13H,1-9,15H2,(H,16,19)(H2,17,18,20);1H/t10-,11-,13-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNRQHZVVIQCEQD-SQRKDXEHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCSSCCN)NC(=O)N2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCSSCCN)NC(=O)N2.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27ClN4O2S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((2-Aminoethyl)disulfanyl)ethyl)-5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[(2Z)-2-Penten-1-yl]pyridine](/img/structure/B1141178.png)

![5,6-Dimethoxy-2-[(piperidin-4-yl)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B1141182.png)




![Benzyl N-[2-[4-[(4-fluorophenyl)methylcarbamoyl]-5-hydroxy-6-oxo-1-(trideuteriomethyl)pyrimidin-2-yl]propan-2-yl]carbamate](/img/structure/B1141187.png)